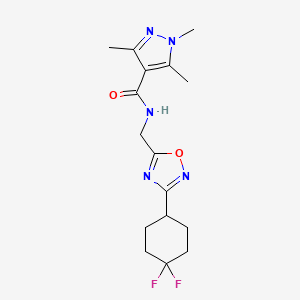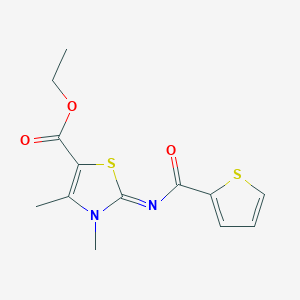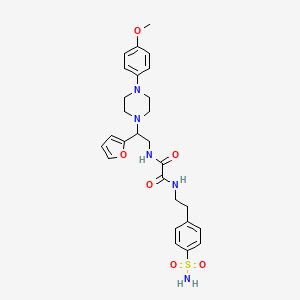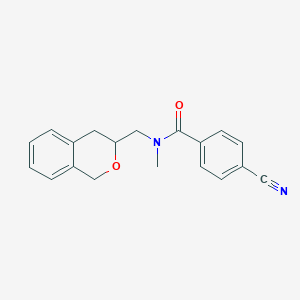![molecular formula C17H14N4O2 B2706593 2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-03-9](/img/structure/B2706593.png)
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule with the molecular formula C17H14N4O2 and a molecular weight of 306.325. It is associated with a class of compounds known as phenylpyrazoles . It has been studied as a potential BRD4 bromodomain inhibitor, which could be significant in the treatment of cancer and inflammation .
Synthesis Analysis
The synthesis of this compound involves the structure-based design, synthesis, and evaluation of a new class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold . The SARs focused on exploration of the 2′ or 3′ position to afford novel inhibitors that may avoid potential metabolically unstable site .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]isoxazol scaffold and a pyrazolo[1,5-a]pyridin moiety . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Corrosion inhibition properties have been investigated through the synthesis of acetamide derivatives, highlighting their potential in protecting materials against corrosive environments. In one study, various acetamide derivatives demonstrated significant inhibition efficiencies in acidic and oil medium conditions, suggesting their application in corrosion prevention technologies (Yıldırım & Cetin, 2008).
Antimicrobial and Antitumor Activity
A range of studies have explored the antimicrobial and antitumor potential of acetamide derivatives. Novel compounds have shown promising results against specific bacteria and fungi, presenting a foundation for the development of new antimicrobial agents. Furthermore, some derivatives exhibited antitumor activity, indicating their potential in cancer research (Gouda et al., 2010), (Hamama et al., 2013).
Antioxidant Properties
Compounds incorporating the acetamide moiety have been evaluated for their antioxidant capabilities. Studies involving novel coordination complexes with pyrazole-acetamide derivatives have highlighted their significant antioxidant activity, supporting their potential application in combating oxidative stress-related diseases (Chkirate et al., 2019).
Material Science and Molecular Engineering
In material science and molecular engineering, acetamide derivatives have been utilized to synthesize novel compounds with potential applications in designing materials with specific functional properties. These include the development of novel pyridone, pyrazolo, and pyrimidine derivatives, demonstrating the versatility of acetamide-based compounds in creating materials for various scientific and technological applications (Dawood et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(9-14-13-5-1-2-7-16(13)23-20-14)18-10-12-11-19-21-8-4-3-6-15(12)21/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFVNHZQWCTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)
![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)







![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)